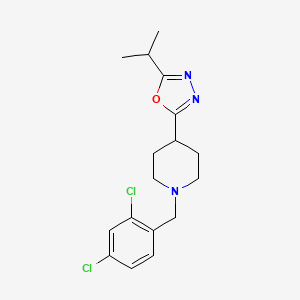

2-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]-5-propan-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21Cl2N3O/c1-11(2)16-20-21-17(23-16)12-5-7-22(8-6-12)10-13-3-4-14(18)9-15(13)19/h3-4,9,11-12H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWILSHUVFLKULK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 2,4-dichlorobenzyl chloride with piperidine to form the intermediate 1-(2,4-dichlorobenzyl)piperidine. This intermediate is then reacted with isopropyl hydrazinecarboxylate to form the oxadiazole ring through cyclization under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Synthetic Routes and Functionalization

The synthesis of 2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole typically involves multi-step protocols:

Oxadiazole Ring Formation

The 1,3,4-oxadiazole core is synthesized via cyclization of semicarbazide derivatives or acylhydrazides under oxidative conditions:

-

Substituted semicarbazones (e.g., 27 in ) undergo oxidative cyclization using iodine or eosin-Y under visible light, yielding oxadiazoles with >90% efficiency .

-

Acylhydrazides react with carbon disulfide in alkaline media or with POCl₃ to form 2,5-disubstituted oxadiazoles (e.g., 52–53 in ) .

Piperidine Functionalization

The piperidine ring is functionalized via nucleophilic substitution or alkylation:

-

2,4-Dichlorobenzyl group introduction : Achieved through alkylation of piperidine-4-yl intermediates using 2,4-dichlorobenzyl halides in the presence of a base (e.g., K₂CO₃).

-

Coupling reagents : T3P (propanephosphonic anhydride) facilitates amide bond formation between intermediates, minimizing epimerization .

Nucleophilic Substitution at the Oxadiazole Ring

The electron-deficient 1,3,4-oxadiazole ring undergoes nucleophilic attacks at the C-2 and C-5 positions:

Electrophilic Aromatic Substitution

The 2,4-dichlorobenzyl group participates in halogenation and nitration:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the meta position relative to chlorine .

-

Sulfonation : SO₃ in H₂SO₄ yields sulfonic acid derivatives .

Catalytic Hydrogenation

The oxadiazole ring is reduced under H₂/Pd-C to form dihydroimidazole derivatives, retaining the piperidine and dichlorobenzyl groups .

Cross-Coupling Reactions

The compound participates in Pd-catalyzed couplings, leveraging its aromatic and heterocyclic motifs:

| Reaction Type | Catalyst System | Application |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl formation at the benzyl position |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Introduction of amines/ethers |

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing CO and N₂O gases (TGA analysis) .

-

Photolytic Degradation : UV irradiation (254 nm) induces ring-opening to form imidazolidinone derivatives .

-

Acid/Base Sensitivity : Stable in pH 4–9; strong acids (pH < 2) hydrolyze the oxadiazole to hydrazides .

Biological Derivatization

The compound serves as a scaffold for antitumor agents:

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 2-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole includes:

- Antimicrobial Activity : Studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition .

- Anticancer Potential : Research indicates that oxadiazoles can act as anticancer agents. The structure of this compound allows it to interact with cellular pathways involved in tumor growth and proliferation. In vitro studies have suggested its efficacy against several cancer cell lines .

Synthetic Methodologies

The synthesis of this compound typically involves the following steps:

- Formation of the Oxadiazole Ring : The compound is synthesized through the cyclization of hydrazones derived from carboxylic acids and hydrazides. This process is crucial for constructing the oxadiazole moiety which is responsible for its biological activity .

- Substitution Reactions : The introduction of the piperidine and dichlorobenzyl groups can be achieved through nucleophilic substitution reactions. This step is essential for enhancing the compound's lipophilicity and bioavailability .

Case Studies

Several studies have documented the effects and applications of related oxadiazole compounds:

Mechanism of Action

The mechanism of action of 2-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Piperidine and Heterocyclic Cores

Compound A : 2H-1-Aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphtho[1,2-c]isoxazole (8b)

- Key Differences :

- Heterocycle : Isoxazole (vs. oxadiazole in the target compound) reduces hydrogen-bond acceptor sites.

- Substituents : Phenethyl group on piperidine (vs. dichlorobenzyl) decreases lipophilicity (predicted LogP: ~3.1 vs. ~4.5 for the target compound).

- Biological Implications : Isoxazole derivatives often exhibit altered metabolic stability due to reduced electron-withdrawing effects compared to oxadiazoles.

Compound B : 2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole

- Key Differences :

- Substituent : Sulfonyl group (electron-withdrawing) replaces dichlorobenzyl (electron-withdrawing but bulky).

- Impact : Sulfonyl groups enhance solubility but may reduce membrane permeability compared to halogenated benzyl groups.

Compound C : (2RS)-2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate (Impurity MM0281.03)

- Key Differences: Core Structure: Ethane-1,2-diamine backbone (vs. piperidine-oxadiazole) reduces conformational rigidity.

Structural and Functional Data Table

Research Findings and Implications

Halogenation vs. Alkyl/Aryl Groups :

- The dichlorobenzyl group in the target compound improves target engagement through halogen bonding, as seen in related dichlorophenyl-containing pharmaceuticals like Isoconazole Nitrate .

- Phenethyl or sulfonyl substituents (Compounds A and B) prioritize solubility over membrane penetration .

Heterocycle Influence :

- Oxadiazole cores (target compound, Compound B) enhance metabolic stability compared to isoxazoles (Compound A) due to stronger hydrogen-bond acceptor capacity .

Impurity Considerations :

- Impurities like MM0281.03 (Compound C) highlight synthetic challenges in introducing dichlorobenzyl groups without overfunctionalization .

Biological Activity

The compound 2-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole is a derivative of the 1,3,4-oxadiazole class, known for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 319.83 g/mol. The presence of the oxadiazole ring contributes to its bioactivity by enhancing metabolic stability and providing a scaffold for drug design.

Biological Activities

Research has shown that compounds containing the 1,3,4-oxadiazole moiety exhibit a wide range of biological activities:

- Anticancer Activity : Several derivatives of oxadiazoles have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, modifications to oxadiazole derivatives have led to compounds with IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) .

- Antimicrobial Properties : Oxadiazole derivatives have shown promising antibacterial and antifungal activities. Studies indicate that these compounds can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Some oxadiazole derivatives have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Study 1: Anticancer Evaluation

In a study evaluating various oxadiazole derivatives, compound A , structurally similar to our target compound, exhibited an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899) and showed high selectivity against renal cancer cells (IC50 = 1.143 µM) . This suggests that modifications in the structure can significantly enhance anticancer activity.

Study 2: Antimicrobial Activity

Another research focused on synthesizing piperidine-based oxadiazoles reported that certain derivatives displayed potent antibacterial activity with IC50 values ranging from 0.63 µM to 2.14 µM against standard bacterial strains . These findings underscore the therapeutic potential of oxadiazoles in combating infections.

The biological activity of 1,3,4-oxadiazoles is often attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Many oxadiazole derivatives inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and histone deacetylases (HDACs) .

- Receptor Modulation : Some compounds act as modulators for receptors involved in neurotransmission and inflammation, potentially leading to analgesic effects .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole, and what are the critical intermediates?

- Methodology : The synthesis typically involves multi-step pathways. For example, substituted carboxylic acids are first converted to 1,3,4-oxadiazole precursors via cyclization with hydrazine derivatives. A nucleophilic substitution step then introduces the piperidine moiety. Key intermediates include 5-isopropyl-1,3,4-oxadiazole-2-thiol derivatives and halogenated electrophiles (e.g., bromomethylbenzenesulfonyl intermediates). Solvents like DMF and bases such as LiH are often used to facilitate coupling reactions .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretching in oxadiazole at ~1600 cm⁻¹).

- ¹H/¹³C NMR : Confirms proton environments (e.g., dichlorobenzyl aromatic protons at δ 7.2–7.8 ppm, piperidine methylene signals at δ 2.5–3.5 ppm).

- Mass Spectrometry (EI-MS) : Validates molecular weight and fragmentation patterns (e.g., loss of isopropyl or dichlorobenzyl groups) .

Q. What in vitro biological screening assays are recommended for initial evaluation of antimicrobial activity?

- Methodology : Standard assays include:

- Agar Diffusion/Broth Microdilution : Tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Antifungal Susceptibility : Evaluates inhibition of C. albicans or A. niger.

- Structure-Activity Relationship (SAR) : Modifications to the oxadiazole or piperidine moieties can enhance activity. For example, bulky substituents like isopropyl may improve membrane penetration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound during coupling steps?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Catalysis : Use of LiH or K₂CO₃ as bases improves coupling efficiency.

- Temperature Control : Reactions at 60–80°C reduce side products (e.g., over-alkylation).

- Purification : Flash chromatography or recrystallization from ethanol/water mixtures isolates high-purity product .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology :

- Standardized Protocols : Adopt CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination to minimize variability.

- SAR Analysis : Compare substituent effects (e.g., dichlorobenzyl vs. fluorobenzyl groups) to identify key pharmacophores.

- Meta-Analysis : Cross-reference data from structurally similar compounds (e.g., miconazole derivatives) to contextualize discrepancies .

Q. How do electronic and steric effects of substituents influence the compound’s interaction with fungal cytochrome P450 enzymes?

- Methodology :

- Computational Modeling : Density Functional Theory (DFT) calculates electron distribution in the oxadiazole ring to predict binding affinity.

- Enzyme Assays : Measure inhibition of lanosterol 14α-demethylase (CYP51) using spectrophotometric NADPH depletion assays.

- Steric Maps : Overlay crystal structures of homologous enzymes (e.g., from C. albicans) to identify steric clashes with isopropyl or piperidine groups .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches, and how are they addressed?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.